molecular formula C5H11NO B3324772 (R)-2-Azetidin-2-yl-ethanol CAS No. 1965314-52-6

(R)-2-Azetidin-2-yl-ethanol

Cat. No. B3324772
CAS RN: 1965314-52-6
M. Wt: 101.15 g/mol
InChI Key: MKXFHIPYFJSPKX-RXMQYKEDSA-N
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Description

(R)-2-Azetidin-2-yl-ethanol is a chemical compound also known as S-(-)-2-Azetidinylmethanol or S-(-)-2-Azetidinemethanol. It is a chiral building block that is commonly used in the synthesis of pharmaceuticals and agrochemicals. This compound has gained significant attention in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of (R)-2-Azetidin-2-yl-ethanol is not well understood, but it is believed to act as a chiral auxiliary in the synthesis of chiral compounds. It has been shown to enhance the enantioselectivity of various reactions, including asymmetric hydrogenation, epoxidation, and aldol reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (R)-2-Azetidin-2-yl-ethanol. However, studies have shown that it is non-toxic and has low cytotoxicity, making it a suitable candidate for use in pharmaceuticals.

Advantages and Limitations for Lab Experiments

One of the main advantages of (R)-2-Azetidin-2-yl-ethanol is its ability to improve the enantioselectivity of various reactions, making it a valuable tool in the synthesis of chiral compounds. However, its high cost and limited availability can be a limitation for lab experiments.

Future Directions

There are several future directions for the research of (R)-2-Azetidin-2-yl-ethanol. One area of interest is the development of new and efficient methods for its synthesis. Another direction is the exploration of its potential applications in other fields, such as materials science and catalysis. Additionally, further studies are needed to fully understand its mechanism of action and its potential as a therapeutic agent.
In conclusion, (R)-2-Azetidin-2-yl-ethanol is a chiral building block that has significant potential in scientific research, particularly in the field of pharmaceuticals. Its unique properties and potential applications make it a valuable tool in the synthesis of chiral compounds. Further research is needed to fully understand its mechanism of action and explore its potential in other fields.

Scientific Research Applications

(R)-2-Azetidin-2-yl-ethanol has various applications in scientific research, particularly in the field of pharmaceuticals. It is used as a chiral building block in the synthesis of drugs such as anti-inflammatory agents, antiviral drugs, and antitumor agents. This compound has also been used as a key intermediate in the synthesis of agrochemicals such as herbicides and insecticides.

properties

IUPAC Name

2-[(2R)-azetidin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c7-4-2-5-1-3-6-5/h5-7H,1-4H2/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXFHIPYFJSPKX-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H]1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601312109
Record name 2-Azetidineethanol, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601312109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Azetidin-2-yl-ethanol

CAS RN

1965314-52-6
Record name 2-Azetidineethanol, (2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1965314-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azetidineethanol, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601312109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Azetidin-2-yl-ethanol
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Reactant of Route 6
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